4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid
Overview
Description
4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid (FBSMBA) is a versatile and important organic compound used in a variety of chemical and biological applications. FBSMBA is a derivative of benzoic acid, and is commonly used as a reagent in organic synthesis, as a catalyst in biochemistry, and in the production of drugs and other pharmaceuticals. This article will discuss the synthesis of FBSMBA, its applications in scientific research, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Scientific Research Applications
1. Computational Chemistry and Pattern Recognition Studies
Ghauri et al. (1992) explored the molecular properties of a series of substituted benzoic acids, including 4-fluorobenzoic acid, using computational chemistry and pattern recognition. They investigated the metabolic fate of these compounds in rats, revealing insights into benzoate metabolism and drug-metabolizing enzyme active sites (Ghauri et al., 1992).
2. Xenobiotic Substrate Specificity in Enzymes
Barycki and Colman (1993) studied the interaction of 4-(fluorosulfonyl)benzoic acid with glutathione S-transferase, revealing its role in inactivating the enzyme and shedding light on xenobiotic substrate binding and catalysis (Barycki & Colman, 1993).
3. Properties in Solid Solutions and Hydrogen Bonds
Chakraborty and Desiraju (2018) investigated solid solutions of benzoic acid and 4-fluorobenzoic acid, focusing on the influence of C–H···F hydrogen bonds and crystal structures. This study provides valuable insights into the structural behavior of benzoic acid derivatives in solid states (Chakraborty & Desiraju, 2018).
4. Interaction with Bovine Serum Albumin
Zia and Price (1975) used 2-(4'-Hydroxybenzeneazo)benzoic acid as a probe to study the binding of various drugs, including derivatives of benzoic acid, to bovine serum albumin. This research is crucial for understanding the drug-protein interactions in pharmaceutical development (Zia & Price, 1975).
5. Fluorinated Compounds in Environmental Studies
Londry and Fedorak (1993) used fluorinated benzoic acids, including 3-fluorobenzoic acid, to trace the degradation pathways of certain compounds in a methanogenic consortium. This study demonstrates the utility of fluorinated benzoic acids in environmental research (Londry & Fedorak, 1993).
properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonylmethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c15-12-5-7-13(8-6-12)20(18,19)9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFCSTDWRKFJCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzenesulfonylmethyl)-benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.